
4-アミノ-2-(5-メチル-1,3,4-オキサジアゾール-2-イル)フェノール
説明
The compound “4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol” is a derivative of 5-Methyl-1,3,4-oxadiazol-2-amine . It is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, such as “4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol”, often involves carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines or N-acyl hydrazones . These synthetic precursors then undergo oxadiazole synthesis via dehydrative or oxidative methods . A one-pot synthesis-arylation strategy has been reported for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides .Molecular Structure Analysis
The molecular structure of “4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol” can be inferred from its parent compound, 5-Methyl-1,3,4-oxadiazol-2-amine . The compound has a molecular weight of 99.09 g/mol . The InChI string and the Canonical SMILES can be used to generate a 2D structure of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol” can be inferred from its parent compound, 5-Methyl-1,3,4-oxadiazol-2-amine . It has a molecular weight of 99.09 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 0 .科学的研究の応用
抗がん剤の可能性
この化合物は、その抗がん剤としての可能性について研究されてきました。4-アミノ-2-(5-メチル-1,3,4-オキサジアゾール-2-イル)フェノールの構造により、抗増殖特性を示す誘導体を合成するために使用できます。 これらの誘導体は、参照薬であるドキソルビシンと同等の1〜7 µMのIC50範囲内で有効性が示されています .
抗菌活性
この化合物とその誘導体の抗菌活性は、さまざまなグラム陽性菌およびグラム陰性菌、および真菌株に対して評価されてきました。 この構造を含む特定の分子は、3.58〜8.74 µMのMIC範囲で強力な活性を示しています .
抗酸化特性
新しい抗酸化剤の探索において、4-アミノ-2-(5-メチル-1,3,4-オキサジアゾール-2-イル)フェノールは、有意な抗酸化能力を持つ誘導体の作成に使用されてきました。 このような誘導体の1つは、陽性対照であるアスコルビン酸に対して好ましく比較された22.3 µMのIC50を示しました .
抗糖尿病用途
抗糖尿病治療の研究には、この化合物を使用して新規な二ヘテロ環の合成が含まれています。 これらの研究には、糖尿病の管理において重要なα-グルコシダーゼなどの酵素に対する相互作用分析が含まれます .
抗菌特性
4-アミノ-2-(5-メチル-1,3,4-オキサジアゾール-2-イル)フェノールの誘導体の抗菌特性が、特に照射後の活性について調査されており、細菌阻害の新しい方法につながる可能性があります .
抗トリパノソーマ活性
この化合物は、シャーガス病の原因となる寄生虫であるトリパノソーマ・クルージを標的とする研究の一部でした。 合成された化合物は、その細胞毒性と抗トリパノソーマ活性について評価されており、この分野で有望な結果を示しています .
将来の方向性
作用機序
Target of Action
Mode of Action
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . This property might play a role in its interaction with its targets.
Biochemical Pathways
The oxadiazole moiety is known to be involved in various biological activities, which suggests that it may interact with multiple biochemical pathways .
Pharmacokinetics
In silico results of similar compounds indicate that they agree to the lipinski rules of five and theoretically present a positive oral bioavailability .
Result of Action
Given the anti-infective activities of similar compounds, it can be inferred that this compound may have potential antimicrobial effects .
Action Environment
It’s worth noting that the compound is a solid at room temperature, which may influence its stability and efficacy .
生化学分析
Biochemical Properties
4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol and these enzymes can lead to changes in enzyme activity, potentially affecting the metabolism of other substances in the body.
Cellular Effects
The effects of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol can affect the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, it has been observed to alter cellular metabolism by impacting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and reducing enzyme activity . This inhibition can result in downstream effects on various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant or anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly more pronounced beyond a certain dosage level.
Metabolic Pathways
4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its metabolism by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by conjugation reactions . These metabolic processes can influence the compound’s bioavailability and overall effects on the body.
Transport and Distribution
The transport and distribution of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms and can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol within tissues can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol can provide insights into its mechanisms of action and potential therapeutic applications.
特性
IUPAC Name |
4-amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-11-12-9(14-5)7-4-6(10)2-3-8(7)13/h2-4,13H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRKZKWIIJSCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=C(C=CC(=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651543 | |
| Record name | 4-Amino-6-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1091990-90-7 | |
| Record name | 4-Amino-6-(5-methyl-1,3,4-oxadiazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


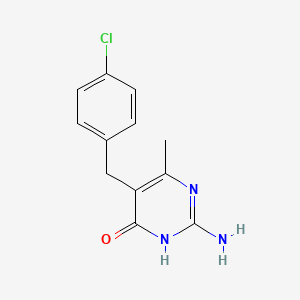
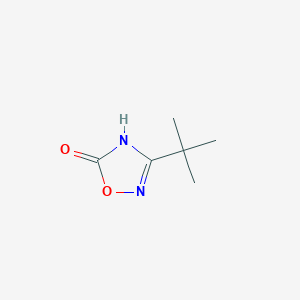

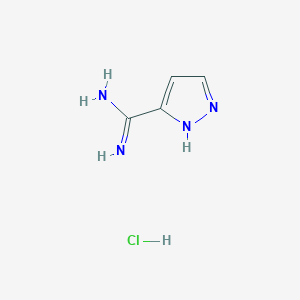
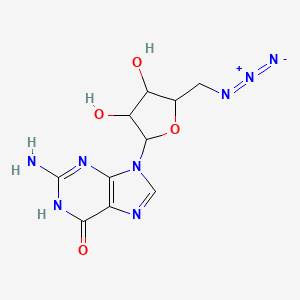
![1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1384270.png)
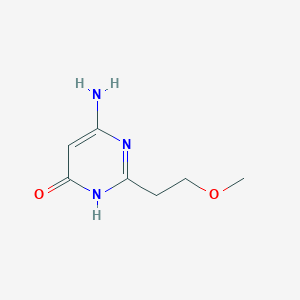
![7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384275.png)
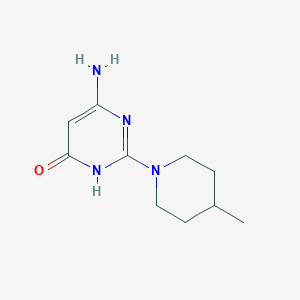
![tert-Butyl 2-amino-4-oxo-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1384280.png)
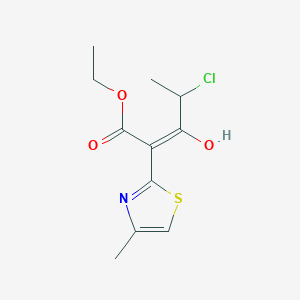
![5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1384283.png)
![N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine](/img/structure/B1384284.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B1384286.png)
